molecular formula C15H14N2O2 B5228711 4-prop-2-enoxy-N-pyridin-2-ylbenzamide CAS No. 423769-43-1

4-prop-2-enoxy-N-pyridin-2-ylbenzamide

Cat. No.: B5228711
CAS No.: 423769-43-1
M. Wt: 254.28 g/mol
InChI Key: GLBPBESZJQVPDJ-UHFFFAOYSA-N
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Description

4-prop-2-enoxy-N-pyridin-2-ylbenzamide is a high-purity small molecule of significant interest in medicinal chemistry and biochemical research. This compound belongs to the class of N-pyridin-2-yl benzamide analogues, a scaffold recognized for its potential as an allosteric activator of key metabolic enzymes . Structurally, it features a benzamide core substituted with a prop-2-enoxy (allyloxy) group at the 4-position and a pyridin-2-yl group on the amide nitrogen, a configuration that is known to be explored for the design of novel bioactive molecules . The primary research value of this compound and its close analogues lies in their potential to modulate enzymatic activity. Specifically, N-pyridin-2-yl benzamide analogues have been successfully designed, synthesized, and evaluated as potent allosteric activators of glucokinase (GK), a key enzyme that plays a central role in maintaining blood glucose homeostasis . Such activators can enhance the catalytic activity of glucokinase, making them promising lead candidates for investigating new therapeutic strategies for metabolic diseases like type 2 diabetes. In vitro studies on similar molecules have demonstrated excellent GK fold activation, while subsequent in vivo evaluations in animal models have shown significant reductions in blood glucose levels, confirming the therapeutic potential of this chemical series . Beyond metabolic research, the N-pyridin-2-yl benzamide structure is a versatile pharmacophore. Related compounds have been identified to exhibit inhibitory activity against various biological targets. For instance, a closely related 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide has been characterized as an inhibitor of Mitogen-Actated Protein Kinase 14 (MAPK14) , a protein involved in cellular stress response pathways. This suggests that this compound could serve as a critical starting point or intermediate in structure-activity relationship (SAR) studies aimed at developing novel inhibitors for kinases and other enzymes. This product is intended for research applications only, including but not limited to: use as a standard in analytical method development, a key intermediate in the synthetic exploration of novel pharmaceutical candidates, and a tool compound for in vitro binding and enzymatic assays to probe biological pathways. It is supplied for laboratory research use and is strictly not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enoxy-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-11-19-13-8-6-12(7-9-13)15(18)17-14-5-3-4-10-16-14/h2-10H,1,11H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPBESZJQVPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367470
Record name 4-prop-2-enoxy-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423769-43-1
Record name 4-prop-2-enoxy-N-pyridin-2-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Prop 2 Enoxy N Pyridin 2 Ylbenzamide and Analogues

Retrosynthetic Analysis of the 4-Prop-2-enoxy-N-pyridin-2-ylbenzamide Scaffold

A retrosynthetic approach is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Strategic Disconnections and Identification of Key Precursors

The most logical retrosynthetic disconnection for this compound is at the amide bond. This C-N bond cleavage reveals two primary precursors: a 4-allyloxybenzoyl derivative (an acyl donor) and 2-aminopyridine (B139424) (a nucleophile).

A second key disconnection can be made at the ether linkage of the 4-allyloxybenzoyl fragment. This C-O bond cleavage points to 4-hydroxybenzoic acid or a derivative and an allyl halide as the fundamental starting materials.

Therefore, the key precursors identified through this analysis are:

2-Aminopyridine

4-Allyloxybenzoic acid (or its activated form, 4-allyloxybenzoyl chloride)

4-Hydroxybenzoic acid

Allyl bromide or Allyl chloride

Derivation of the Pyridin-2-ylamide and 4-Allyloxybenzamide Fragments

Pyridin-2-ylamide Fragment: The pyridin-2-ylamide portion is derived from 2-aminopyridine, a readily available heterocyclic amine. The synthesis of substituted 2-aminopyridines can be achieved through various methods, including the reaction of pyridine (B92270) N-oxides with activated isocyanides. nih.gov This process involves an in situ deprotection of an N-formylaminopyridine intermediate, providing a route to 2-aminopyridines that may be difficult to obtain through other means. nih.gov

4-Allyloxybenzamide Fragment: The 4-allyloxybenzamide fragment is synthesized from 4-hydroxybenzoic acid. The introduction of the allyl group is typically accomplished via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a base, such as potassium carbonate, to form a phenoxide ion. rsc.org This nucleophilic phenoxide then attacks an allyl halide (e.g., allyl bromide), resulting in the formation of 4-allyloxybenzoic acid. rsc.org A detailed procedure involves dissolving 4-hydroxybenzoic acid in a suitable solvent like DMF, adding a base like anhydrous K2CO3, followed by the addition of allyl bromide and heating. rsc.org An alternative method involves the hydrolysis of ethyl 4-allyloxybenzoate with an aqueous potassium hydroxide (B78521) solution to yield 4-allyloxybenzoic acid.

Contemporary Amide Bond Formation Strategies in N-Arylbenzamide Synthesis.masterorganicchemistry.comrsc.orglibretexts.orgorgsyn.orgnih.gov

The formation of the amide bond between the 4-allyloxybenzoyl moiety and 2-aminopyridine is the crucial step in the synthesis of the target molecule. While traditional methods exist, contemporary strategies focus on efficiency, mild reaction conditions, and high yields.

Direct Condensation Approaches with Carboxylic Acids and Amines.libretexts.orgnih.gov

Direct condensation of a carboxylic acid and an amine is an atom-economical approach to amide bond formation. However, this reaction is often thermodynamically unfavorable and requires activation of the carboxylic acid.

A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common Coupling Reagents:

Reagent FamilyExamplesKey Features
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Widely used, but can lead to racemization and formation of urea (B33335) byproducts. rsc.org Often used with additives like HOBt to suppress side reactions. rsc.org
Phosphonium Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)Highly effective, especially for hindered amino acids, but can be expensive. rsc.orggoogle.com PyAOP is noted for its high reactivity. rsc.org
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Very efficient with rapid reaction times and reduced racemization, particularly when HOBt is added. rsc.orggoogle.com HATU is more reactive than HBTU. google.com
Other Reagents 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)Causes very little epimerization, making it useful for sensitive substrates. rsc.org

Transition Metal Catalysis: Transition metal catalysts offer powerful alternatives for amide bond formation. masterorganicchemistry.com For the synthesis of N-pyridin-2-ylbenzamides, a bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to be an effective heterogeneous catalyst for the amidation reaction between trans-β-nitrostyrene and 2-aminopyridine. nih.gov This reaction proceeds at 80 °C in dichloromethane (B109758) (DCM) solvent. nih.gov Other transition metals like palladium and copper are also commonly used in C-N bond forming reactions. masterorganicchemistry.com For instance, Rhodium(III)-catalyzed C-H activation of imines formed from 2-aminopyridines and aldehydes can be used to synthesize related heterocyclic structures. nih.gov

A plausible synthetic route involves the conversion of 4-allyloxybenzoic acid to its corresponding acid chloride, 4-allyloxybenzoyl chloride. This can be achieved using reagents like thionyl chloride or oxalyl chloride. orgsyn.org The resulting acid chloride is highly reactive and can readily undergo nucleophilic acyl substitution with 2-aminopyridine to form the desired amide.

The choice of solvent can significantly impact the yield and selectivity of amide bond formation. The solvent's polarity can influence the solubility of reactants and intermediates, as well as the rate of reaction. nih.govnih.gov

Common Solvents for Amide Coupling:

SolventPolarityTypical Applications
Dichloromethane (DCM) Polar AproticA common solvent for many coupling reactions due to its ability to dissolve a wide range of organic compounds. nih.gov
Dimethylformamide (DMF) Polar AproticOften used for reactions involving polar substrates and for solid-phase peptide synthesis. rsc.orgerciyes.edu.tr
Tetrahydrofuran (B95107) (THF) Polar AproticA versatile solvent for a variety of organic reactions. rsc.org
Acetonitrile (B52724) (ACN) Polar AproticUsed in reactions where a polar, non-protic environment is required.
Toluene Non-polarCan be used, sometimes in combination with other solvents, to control reaction temperature and solubility.

For the synthesis of N-(pyridin-2-yl)benzamide using a Fe2Ni-BDC catalyst, dichloromethane (DCM) was the solvent of choice. nih.gov In other amide coupling reactions, solvents like DMF and THF are frequently employed. rsc.orgerciyes.edu.tr The optimal solvent is often determined empirically for a specific reaction, balancing factors like reactant solubility, reaction temperature, and ease of product isolation.

Synthesis via Acyl Halides and Amines

A traditional and robust method for the formation of the amide bond in this compound is the reaction between an activated carboxylic acid derivative, typically an acyl halide, and an amine. This method, often a variation of the Schotten-Baumann reaction, is widely employed due to its high efficiency and broad applicability.

The synthesis commences with the preparation of the requisite acyl chloride, 4-prop-2-enoxybenzoyl chloride. This intermediate is synthesized from 4-prop-2-enoxybenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile.

This activated intermediate is then reacted with 2-aminopyridine to form the target amide. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). A key aspect of this synthesis is the inclusion of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases for this purpose include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine itself, which can also serve as the solvent. The general procedure involves dissolving 2-aminopyridine and the base in the chosen solvent, followed by the slow, often dropwise, addition of a solution of 4-prop-2-enoxybenzoyl chloride at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion. nih.gov

Green Chemistry Approaches in Amide Synthesis

While classical methods like the acyl halide route are effective, they often suffer from poor atom economy and the use of hazardous reagents and solvents. nih.govlongdom.org The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic and atom-economical amide bond formations as a top priority. sigmaaldrich.commdpi.com This has spurred significant research into more sustainable synthetic protocols that minimize waste, reduce energy consumption, and avoid toxic substances. researchgate.netscispace.com

A primary goal of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. mdpi.com This has led to the exploration of solvent-free reaction conditions and the use of green solvent alternatives.

Solvent-Free Methods: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, simplifying purification, and sometimes increasing reaction rates. One approach involves the simple trituration and direct heating of reactants. For example, various amides have been synthesized in good yields by heating a mixture of a carboxylic acid and urea with boric acid as a catalyst, completely avoiding any solvent. researchgate.netsemanticscholar.org Another innovative solvent-free method utilizes methoxysilanes as coupling agents to react carboxylic acids and amines, proceeding efficiently without the need for air or moisture exclusion. nih.gov

Deep Eutectic Solvents (DES): Deep Eutectic Solvents have emerged as a promising class of green solvents. nih.gov DES are mixtures of two or more components, typically a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like urea, glycerol, or a carboxylic acid), which self-associate to form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.govpharmaexcipients.com They are attractive because they are often biodegradable, non-toxic, inexpensive, and easy to prepare from renewable resources. researchgate.netresearchgate.net

DES can act as both the reaction medium and, in some cases, the catalyst or even a reactant. rsc.orgrsc.org Their ability to dissolve a wide range of organic and inorganic compounds makes them suitable for various transformations, including amide synthesis. rsc.org Recent studies have demonstrated the use of "Reactive Deep Eutectic Solvents" (RDES) where the solvent components are also the reactants, further streamlining the process and simplifying product recovery without the need for chromatography. rsc.orgresearchgate.net

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Application Note
Choline ChlorideUrea1:2Commonly used as a green solvent for various reactions, including thia-Michael additions. researchgate.net
Choline ChlorideGlycerol1:2A biodegradable DES used in various synthetic applications. pharmaexcipients.com
Choline ChlorideMalonic Acid1:1Used in the synthesis of metal oxides at lower temperatures than conventional methods. researchgate.net
Choline ChlorideFructose-A Natural Deep Eutectic Solvent (NaDES) used to prepare drug-loaded ion gels. pharmaexcipients.com
ZnCl₂Acetic Acid1:2Acts as a liquid complex and a de-acetylating agent. mdpi.com

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. numberanalytics.com Traditional amide synthesis using stoichiometric coupling agents is notoriously atom-uneconomical, generating significant chemical waste. scispace.com Catalytic methods, by contrast, are designed to be highly atom-economical.

Catalytic Direct Amidation: The most atom-economical approach to amide synthesis is the direct condensation of a carboxylic acid and an amine, which produces water as the sole byproduct. mdpi.com While this reaction can occur thermally at high temperatures, catalytic systems allow the transformation to proceed under much milder conditions. ucl.ac.uk Boron-based catalysts, such as boric acid and various boronic acids, are widely reported to be effective for this purpose, typically requiring the removal of water via azeotropic distillation or molecular sieves. ucl.ac.uksciepub.com

Dehydrogenative Coupling and Other Catalytic Routes: Ruthenium-based catalysts have enabled highly atom-economical dehydrogenative couplings. These include:

Alcohols and Amines: This reaction forms an amide with the liberation of dihydrogen (H₂) as the only byproduct, representing a very clean transformation. rsc.org

Esters and Amines: Symmetrical esters can react with amines to yield the amide and two molecules of H₂, avoiding the alcohol byproduct of conventional ester amidation. rsc.org

Alcohols and Nitriles: In a completely atom-economical process, an N-heterocyclic carbene (NHC)-based ruthenium catalyst can facilitate the redox-neutral synthesis of an amide from an alcohol and a nitrile, with no byproducts formed. acs.orgchemistryviews.org

Another innovative, atom-economical strategy involves the in-situ activation of carboxylic acids with simple alkynes, catalyzed by ruthenium complexes, which produces only volatile byproducts like acetaldehyde. nih.gov These catalytic methods represent the frontier of sustainable amide synthesis and could be adapted for the large-scale, environmentally responsible production of this compound and related compounds.

Catalyst TypeReactantsByproduct(s)Key Advantage
Boric Acid / Boronic AcidsCarboxylic Acid + AmineH₂ODirect condensation, low catalyst toxicity. ucl.ac.uksciepub.com
Ruthenium ComplexesAlcohol + AmineH₂Highly atom-economical dehydrogenative coupling. rsc.org
Ruthenium ComplexesAlcohol + NitrileNone100% atom economy in a redox-neutral process. acs.orgchemistryviews.org
Ruthenium ComplexesCarboxylic Acid + Amine + AlkyneAcetaldehyde / Ethyl Acetate (B1210297)In-situ activation with volatile byproducts. nih.gov

Introduction and Functionalization of the Prop-2-enoxy Moiety at the Benzamide (B126) Core

The synthesis of the title compound requires the introduction of the prop-2-enoxy (allyl ether) group onto the benzamide core. This is typically achieved via the alkylation of a phenolic precursor, such as N-(pyridin-2-yl)-4-hydroxybenzamide. This step involves the formation of a carbon-oxygen bond at the phenolic hydroxyl group.

The alkylation of phenols is a fundamental and widely used transformation in organic synthesis. nih.gov The most common method is a variation of the Williamson ether synthesis, which involves two key steps:

Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base to form a more nucleophilic phenoxide anion. The choice of base is critical and can range from mild bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to stronger bases like sodium hydride (NaH). google.com

Nucleophilic Substitution: The resulting phenoxide anion attacks an alkylating agent in an Sₙ2 reaction. For the synthesis of this compound, the alkylating agent would be an allyl halide, such as allyl bromide or allyl chloride.

The reaction is typically performed in a polar aprotic solvent like acetone (B3395972), acetonitrile (CH₃CN), or DMF, which effectively solvates the cation of the base while leaving the phenoxide anion highly reactive. nih.gov The choice of solvent and base can influence reaction rates and yields significantly. For instance, processes using dialkyl carbonates as alkylating agents in the presence of bases like potassium carbonate at elevated temperatures have also been described. google.com

When a molecule contains multiple potential sites for alkylation, achieving regioselectivity becomes a primary synthetic challenge. In the precursor N-(pyridin-2-yl)-4-hydroxybenzamide, there are three main nucleophilic sites: the phenolic oxygen, the amide nitrogen, and the pyridine ring nitrogen. The goal is to selectively alkylate the phenolic oxygen (O-alkylation) over the nitrogens (N-alkylation).

The relative acidity and nucleophilicity of these sites govern the reaction's outcome. The phenolic proton is the most acidic, making it the most easily deprotonated under basic conditions to form the potent phenoxide nucleophile. The amide N-H is significantly less acidic, and its lone pair is delocalized by resonance with the adjacent carbonyl group, reducing its nucleophilicity. The pyridine nitrogen is basic but its alkylation leads to a charged pyridinium (B92312) salt.

Generally, O-alkylation of phenols is favored over N-alkylation of amides under standard Williamson ether synthesis conditions (e.g., K₂CO₃ in acetone or acetonitrile). The "hard and soft acids and bases" (HSAB) principle can be invoked to rationalize this selectivity; the phenoxide is a softer nucleophile than the amide anion and preferentially reacts with the soft electrophilic carbon of the allyl halide.

In cases with multiple hydroxyl groups, such as 2,4-dihydroxybenzaldehydes, the choice of base can be crucial for selectivity. Studies have shown that a milder base like cesium bicarbonate (CsHCO₃) can selectively alkylate the more acidic 4-hydroxyl group over the 2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent carbonyl. nih.govnih.gov This principle underscores how subtle differences in acidity and reaction conditions can be exploited to direct the alkylation to the desired position, a key consideration in the synthesis of complex functionalized benzamides.

Palladium-Catalyzed Approaches to N-Arylbenzamides

Palladium catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the construction of N-arylbenzamides. These methods often offer high efficiency, functional group tolerance, and the ability to construct complex molecules from readily available starting materials.

Carbonylation and Azidation Cascade Reactions

A notable advancement in amide synthesis is the use of palladium-catalyzed cascade reactions that combine carbonylation and azidation. This approach allows for the synthesis of amides directly from aryl halides, using carbon monoxide as the carbonyl source and sodium azide (B81097) as the nitrogen source. A key advantage of this methodology is the in situ generation of the acyl azide intermediate, which then undergoes rearrangement and subsequent reaction to form the amide.

In a representative transformation, aryl iodides or bromides can be converted to the corresponding benzamides. The reaction typically employs a palladium catalyst, such as palladium(II) chloride (PdCl₂), in conjunction with a phosphine (B1218219) ligand like Xantphos. This catalytic system facilitates the cascade process, which involves the oxidative addition of the aryl halide to the palladium(0) center, followed by carbon monoxide insertion, and subsequent reaction with the azide anion. mit.edu A range of substituted aryl halides can be utilized, affording the desired amide products in moderate to good yields. mit.edu

Table 1: Palladium-Catalyzed Azidation/Carbonylation of Aryl Halides

EntryAryl HalideCatalyst SystemSolventYield (%)
1IodobenzenePdCl₂/XantphosDioxane85
2BromobenzenePdCl₂/XantphosDioxane72
34-IodotoluenePdCl₂/XantphosDioxane80
44-BromoanisolePdCl₂/XantphosDioxane65

Data synthesized from research findings on palladium-catalyzed cascade reactions. mit.edu

Tandem Approaches for Scaffold Assembly

Tandem, or domino, reactions represent a highly efficient strategy for the synthesis of complex molecular scaffolds in a single operation, avoiding the isolation of intermediates and minimizing waste. nih.gov Palladium catalysis is particularly well-suited for initiating such cascades, enabling the formation of multiple bonds and stereocenters in a controlled manner. nih.govnih.gov

One such tandem approach involves the N-arylation of a primary amine followed by an intramolecular carboamination. nih.gov While not a direct synthesis of an N-arylbenzamide, this methodology for the synthesis of N-aryl-2-benzyl pyrrolidines showcases the power of tandem palladium catalysis. nih.govnih.gov The process begins with the palladium-catalyzed N-arylation of a γ-amino alkene with an aryl bromide. A subsequent in situ modification of the catalyst, often by ligand exchange, facilitates an intramolecular carboamination, leading to the formation of the pyrrolidine (B122466) ring. nih.gov This strategy allows for the differential arylation of the final product in a one-pot process. nih.govnih.gov

Multicomponent reactions (MCRs) offer another powerful tandem approach to complex molecular scaffolds. nih.govbeilstein-journals.org The Ugi reaction, a four-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is a classic example that results in the formation of a bis-amide. nih.gov The mechanism proceeds through the formation of an imine, which then reacts with the isocyanide and carboxylic acid in a cascade fashion. nih.gov While not directly yielding an N-arylbenzamide, the principles of MCRs can be adapted to design novel tandem reactions for the synthesis of such scaffolds.

A plausible tandem approach for the synthesis of a benzamide analogue could involve a palladium-catalyzed N-arylation followed by an intramolecular cyclization. For instance, the synthesis of dibenzodiazepinones can be achieved from 2-aminobenzamides and 2-bromobenzyl bromides through a palladium-catalyzed domino reaction. researchgate.net This process involves an initial N-benzylation followed by an intramolecular direct C-H arylation. researchgate.net

Table 2: Tandem Palladium-Catalyzed Synthesis of N-Aryl-2-Benzyl Pyrrolidines

EntryAmineAryl Bromide 1Aryl Bromide 2Catalyst/Ligand (Step 1)Catalyst/Ligand (Step 2)Yield (%)
1Pent-4-en-1-amine4-Bromotoluene4-BromoanisolePd₂(dba)₃ / BINAPPd₂(dba)₃ / DPEphos75
2Pent-4-en-1-amineBromobenzene4-ChlorobromobenzenePd₂(dba)₃ / BINAPPd₂(dba)₃ / DPEphos68

Data synthesized from research findings on tandem N-arylation/carboamination reactions. nih.govnih.gov

Advanced Purification and Isolation Techniques for Novel Benzamide Derivatives

The synthesis of novel benzamide derivatives often yields mixtures containing starting materials, byproducts, and the desired product. Therefore, robust purification and isolation techniques are crucial to obtain the compound of interest in high purity.

Recrystallization is a fundamental and widely used technique for the purification of solid compounds, including benzamide derivatives. miracosta.eduresearchgate.net The principle of this method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. miracosta.edu The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor. miracosta.eduyoutube.com The choice of solvent is critical and is determined by the solubility profile of the benzamide derivative. miracosta.eduresearchgate.net For benzamides, polar solvents such as ethanol, acetone, acetonitrile, and 1,4-dioxane (B91453) have been reported to be effective for recrystallization. researchgate.netnih.gov In some cases, a mixture of solvents can be employed to achieve optimal purification. acs.org

Chromatographic techniques are indispensable for the purification of complex mixtures and for the isolation of highly pure compounds. nanobioletters.com Column chromatography, particularly flash column chromatography, is a standard method used in synthetic chemistry. nih.gov The separation is based on the differential partitioning of the components of the mixture between a stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents). nanobioletters.com The choice of the mobile phase is crucial for achieving good separation. For benzamide derivatives, solvent systems such as dichloromethane or mixtures of ethyl acetate and hexane (B92381) are commonly used. nanobioletters.com

Reversed-phase liquid chromatography (RPLC) is another powerful technique, especially for the analysis and purification of benzamide-type compounds. nih.gov In RPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. nih.gov This technique has been successfully used to study the solution conformation of substituted benzamides. nih.gov

For large-scale purification, preparative chromatography is employed. mdpi.com This can include high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). mdpi.comchromatographyonline.com SFC, which uses supercritical CO₂ as the main mobile phase, is considered a green chromatography technique due to the reduced use of organic solvents. mdpi.com

Table 3: Common Purification Techniques for Benzamide Derivatives

TechniquePrincipleTypical Solvents/Mobile PhasesApplication
RecrystallizationDifferential solubilityEthanol, Acetone, Acetonitrile, DioxanePurification of solid products
Column ChromatographyDifferential partitioningDichloromethane, Ethyl Acetate/HexaneGeneral purification of reaction mixtures
Reversed-Phase Liquid Chromatography (RPLC)Partitioning between nonpolar stationary phase and polar mobile phaseWater/Acetonitrile, Water/MethanolAnalysis and purification

Information synthesized from multiple sources on purification techniques. researchgate.netnih.govnanobioletters.comnih.gov

Structure Activity Relationship Sar and Structural Modification Studies

The development of analogues of 4-prop-2-enoxy-N-pyridin-2-ylbenzamide is guided by established principles of medicinal chemistry, focusing on systematic modifications of its three primary components. nih.govresearchgate.netmdpi.com The overarching goal is to explore the chemical space around the lead compound to optimize interactions with potential biological targets and improve physicochemical properties. mdpi.com The design strategy often involves bioisosteric replacement and the introduction of various substituents to probe electronic, steric, and hydrophobic requirements. mdpi.com Studies on related N-pyridin-2-yl benzamide (B126) and phenoxybenzamide structures provide a foundational framework for these design efforts. nih.govmdpi.comresearchgate.net

Systematic Variation at the Pyridine (B92270) Moiety

The pyridine ring serves as a critical interaction domain. Its basic nitrogen atom can act as a hydrogen bond acceptor, a key feature in molecular recognition. nih.govresearchgate.net Modifications to this moiety, including altering the nitrogen's position or adding substituents, can significantly influence the compound's interaction profile and biological activity. nih.govmdpi.com

The position of the nitrogen atom within the pyridyl ring is a determinant factor for the topology and dimensionality of supramolecular structures and interaction profiles. nih.govnih.gov The nitrogen atom's lone pair of electrons makes it more electronegative than carbon, leading to inductive electron withdrawal from the ring's carbon atoms. stackexchange.com This deactivation of the ring influences its reactivity and interaction potential. stackexchange.com

Theoretical and in-silico studies on related pyridine-containing compounds demonstrate that moving the nitrogen from the 2-position (ortho) to the 3- (meta) or 4- (para) position alters the molecule's electrostatic potential and its ability to form key interactions, such as hydrogen bonds. nih.govresearchgate.netnih.gov For instance, in certain Schiff bases containing a pyridine moiety, a nitrogen at the 4-position showed more effective inhibition against S. aureus, whereas a nitrogen at the 3-position was more effective against E. coli, highlighting how positional changes can fine-tune biological specificity. nih.govresearchgate.net

Substituents on the pyridine ring further modulate these effects. Electron-donating groups can enhance the nucleophilicity of the ring nitrogen, potentially strengthening hydrogen bond interactions, while electron-withdrawing groups have the opposite effect. acs.org

Table 1: Theoretical Impact of Pyridine Nitrogen Position on Interaction Profiles

Nitrogen Position Expected Effect on Ring Electronics Potential Interaction Profile
2-position (ortho) Inductive electron withdrawal; directs electrophilic attack to the meta position. stackexchange.com Can act as a hydrogen bond acceptor; its proximity to the amide linker may lead to intramolecular interactions or steric constraints. nih.gov
3-position (meta) Inductive electron withdrawal; directs electrophilic attack to this position. stackexchange.com Alters the vector of potential hydrogen bonds compared to the 2- or 4-position, potentially leading to different binding geometries. nih.govresearchgate.net

| 4-position (para) | Strongest resonance and inductive electron withdrawal from ortho and para positions. stackexchange.com | The nitrogen is sterically accessible and can form strong intermolecular hydrogen bonds. nih.govresearchgate.net |

Modifications of the Benzamide Ring and Substituent Effects

The central benzamide ring acts as a scaffold, connecting the pyridine moiety and the prop-2-enoxy side chain. Its substitution pattern is crucial for orienting the other functional groups and for establishing its own interactions within a binding pocket. nih.govresearchgate.net

The reactivity and interaction potential of the benzamide ring can be fine-tuned by adding substituents that exert electronic and steric effects. nih.govlibretexts.org These effects are generally categorized as inductive effects (through sigma bonds) and resonance effects (through pi-system conjugation). libretexts.org

Electronic Effects: Electron-withdrawing groups (EWGs), such as halogens (F, Cl, Br) or nitro groups, decrease the electron density of the aromatic ring. libretexts.orgnih.gov This can enhance certain non-covalent interactions, like halogen bonds, and influence the acidity of the amide N-H group. nih.govvu.nl Conversely, electron-donating groups (EDGs), like alkyl or methoxy (B1213986) groups, increase the ring's electron density, which can strengthen cation-pi or polar-pi interactions. vu.nlmsu.edu

Studies on related benzamides show that the interplay of these effects determines the compound's properties. For example, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an ortho-methoxy substituent caused steric hindrance that prevented coplanarity of the amide and benzene (B151609) ring, altering the molecule's lipophilicity. nih.gov

Table 2: Influence of Substituent Type on the Benzamide Ring

Substituent Type Example Groups Primary Effect Potential Impact on Interactions
Electron-Withdrawing (EWG) -Cl, -F, -CF₃, -NO₂ Decrease electron density (Inductive/Resonance). libretexts.org May strengthen interactions with electron-rich areas; can participate in halogen bonding. nih.gov
Electron-Donating (EDG) -CH₃, -OCH₃, -NH₂ Increase electron density (Inductive/Resonance). libretexts.org May enhance cation-π or polar-π interactions with electron-deficient pockets. vu.nl

| Sterically Bulky | -t-Butyl, -i-Propyl | Introduce spatial bulk. nih.gov | Can force conformational changes (e.g., twisting of the amide bond) or provide favorable van der Waals contacts. nih.gov |

Elucidation of the Role of the Prop-2-enoxy Side Chain

The prop-2-enoxy side chain possesses significant conformational flexibility due to the rotatable single bonds in its structure (O-CH₂, CH₂-CH). This flexibility allows the side chain to adopt various conformations, which can be crucial for adapting to the shape of a molecular surface or binding pocket. nih.govnih.gov The entropy loss upon binding, as the side chain "freezes" into a specific conformation, is a key consideration in the thermodynamics of binding. nih.gov

The chemical nature of the side chain offers several potential interaction points:

Ether Oxygen: The oxygen atom can act as a hydrogen bond acceptor.

Aliphatic Carbons: The propylene (B89431) chain itself is nonpolar and can engage in hydrophobic or van der Waals interactions. nih.gov

Terminal Alkene: The carbon-carbon double bond (C=C) provides a region of pi-electron density, allowing for potential pi-stacking or pi-alkyl interactions with appropriate residues on a molecular surface.

The behavior of side chains can be heavily influenced by their environment. For instance, interactions between side chains can be altered by confinement within a nanopore, which can stabilize or destabilize certain conformations and interactions. nih.gov Similarly, the interaction of the prop-2-enoxy chain with a protein surface will be governed by a balance of hydrophobic and polar forces. rsc.orgresearchgate.net

Table 3: Conformational and Interaction Potential of the Prop-2-enoxy Side Chain | Structural Feature | Degrees of Freedom | Potential Interaction Type | | :--- | :--- | :--- | | Aryl-O Bond | Rotation | Orients the entire side chain relative to the benzamide ring. | | O-CH₂ Bond | Rotation | Governs the position of the allyl group. | Hydrogen Bond Acceptor (Oxygen) | | CH₂-CH Bond | Rotation | Determines the orientation of the terminal double bond. | Hydrophobic/van der Waals (CH₂) | | -CH=CH₂ Group | Planar; limited rotation | Provides a pi-system. | π-π stacking or π-alkyl interactions |

Bioisosteric Replacement Strategies for the Allyloxy Group

Bioisosteric replacement is a key strategy in drug design used to modify a compound's properties—such as potency, selectivity, metabolic stability, and bioavailability—while retaining its fundamental biological activity. drughunter.comnih.govresearchgate.net The allyloxy group (-O-CH2-CH=CH2) in this compound presents several opportunities for such modification. This group consists of a flexible ether linkage and a terminal alkene, which can influence the molecule's conformation, lipophilicity, and metabolic profile.

The primary goals for replacing the allyloxy group would be to enhance metabolic stability, improve binding affinity, or alter physicochemical properties like solubility. The terminal double bond in the allyl group can be susceptible to metabolic reactions. Therefore, replacing it with more stable moieties is a common strategy.

Potential bioisosteric replacements for the allyloxy group can be categorized as classical or non-classical. drughunter.com

Saturated Alkoxy Groups: Replacing the prop-2-enoxy group with a propoxy or isopropoxy group would remove the reactive double bond, likely increasing metabolic stability. This modification would slightly alter the group's stereoelectronic properties and conformation.

Cyclic Ethers: Incorporating the ether into a small, saturated ring like a tetrahydrofuranyloxy or oxetanyloxy group can reduce conformational flexibility. This rigidification can sometimes lead to a more favorable binding entropy. biorxiv.org

Fluorinated Alkoxy Groups: Introducing fluorine atoms, such as in a trifluoroethoxy group, can significantly alter electronic properties and may enhance metabolic stability and binding affinity through new, favorable interactions with a target protein.

Thioethers: Replacing the ether oxygen with a sulfur atom to create an allylthioether could modify bond angles, lipophilicity, and hydrogen-bonding capacity.

Small Heterocycles: Non-classical replacements using five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles can mimic the spatial arrangement and hydrogen bonding potential of the ether linkage while offering improved metabolic stability and different substitution vectors for further optimization. drughunter.comnih.gov

The selection of a bioisostere is highly context-dependent, and its success relies on the specific interactions the allyloxy group makes within its hypothetical binding site. drughunter.com

Table 1: Potential Bioisosteric Replacements for the Allyloxy Group

Original GroupBioisosteric ReplacementRationale for ReplacementPotential Impact
AllyloxyPropoxyIncrease metabolic stability by removing the reactive alkene.Slightly increased lipophilicity; altered conformation.
AllyloxyCyclopropyloxyIntroduce conformational constraint; improve metabolic stability.Reduced flexibility; potential for improved binding.
AllyloxyTrifluoroethoxyEnhance metabolic stability; alter electronic profile.Increased polarity; potential for new H-bond interactions.
Allyloxy1,2,4-OxadiazoleNon-classical replacement to improve stability and act as a hydrogen bond acceptor. mdpi.comImproved pharmacokinetic profile; altered geometry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a compound like this compound and its analogs, QSAR can be employed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. researchgate.netsemanticscholar.org

Selection and Computation of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ajchem-a.com For the N-pyridin-2-yl benzamide scaffold, a range of descriptors would be selected to capture the structural variations that could influence biological activity. These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling electrostatic and covalent interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific shape indices (e.g., Kappa shape indices). These are important for how a molecule fits into a binding pocket.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is critical for membrane permeability and hydrophobic interactions with a target. The most common descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (graph theory), describing atomic connectivity and branching (e.g., Wiener index, Randić connectivity index).

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic properties of the molecule.

Table 2: Representative Molecular Descriptors for QSAR Analysis

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
ElectronicDipole MomentOverall polarity and charge distribution of the molecule.
StericMolecular VolumeThe space occupied by the molecule, relevant for steric fit.
HydrophobicLogPLipophilicity, affecting solubility and hydrophobic interactions.
TopologicalWiener IndexMolecular branching and compactness.
Hydrogen BondingNumber of H-bond Donors/AcceptorsPotential for forming hydrogen bonds with a target.

Development and Validation of QSAR Models for Theoretical Interaction Prediction

Once descriptors are calculated for a set of molecules with known activities (a training set), a mathematical model is developed to correlate these descriptors with the activity. ajchem-a.com Methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are commonly used. semanticscholar.org

A typical QSAR equation might look like: Biological Activity (e.g., pIC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

The predictive power of the resulting model must be rigorously validated. researchgate.net

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (yielding a Q² value) are used to check the model's robustness and stability using the training set data. nih.gov

External Validation: The model's true predictive ability is assessed using an external test set of compounds that were not used during model development. The correlation between predicted and actual activity for this set is measured (e.g., by R²_pred). ajchem-a.com

For benzamide derivatives, QSAR models have shown reliable predictability. nih.gov For instance, a hypothetical QSAR model for N-pyridin-2-ylbenzamide analogs might reveal that activity is positively correlated with the presence of a hydrogen bond acceptor at the 4-position of the benzamide ring and negatively correlated with bulky substituents on the pyridine ring.

Table 3: Hypothetical Validation Parameters for a QSAR Model

ParameterSymbolAcceptable ValueDescription
Coefficient of Determination> 0.6Measures the goodness-of-fit for the training set.
Cross-validated R²Q² or R²_cv> 0.5Indicates the internal predictive ability of the model. ajchem-a.com
Predictive R² for Test SetR²_pred> 0.5Measures the model's ability to predict the activity of an external set of compounds. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govmdpi.com This model serves as a 3D template for designing new molecules or searching databases for novel scaffolds. scirp.org

Identification of Essential Structural Features for Hypothetical Molecular Recognition

For this compound, a pharmacophore model can be constructed based on its structure and by comparing it with other known active molecules targeting a similar protein, such as a kinase. scirp.org The key features likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group is a strong HBA. The nitrogen atom in the pyridine ring also acts as an HBA. biorxiv.org

Hydrogen Bond Donor (HBD): The N-H group of the amide linkage is a critical HBD. mdpi.com

Aromatic Rings: The central phenyl ring and the pyridine ring serve as aromatic/hydrophobic features that can engage in π-π stacking or hydrophobic interactions with the target.

Hydrophobic Feature: The allyloxy group provides a distinct hydrophobic feature that can occupy a specific sub-pocket in the binding site.

These features, with defined distances and angles between them, constitute the pharmacophore hypothesis. Such models are invaluable for understanding the key interactions that drive molecular recognition. nih.gov

Table 4: Essential Pharmacophoric Features of the N-Pyridin-2-ylbenzamide Scaffold

Pharmacophoric FeatureStructural Origin in CompoundHypothesized Interaction Role
Hydrogen Bond DonorAmide N-HInteraction with a key residue (e.g., backbone carbonyl) in the hinge region of a kinase.
Hydrogen Bond AcceptorAmide C=OInteraction with a backbone N-H in the target protein.
Hydrogen Bond AcceptorPyridine NitrogenForms a key interaction with residues in the binding pocket. biorxiv.org
Aromatic RingBenzene RingForms π-π stacking or hydrophobic interactions.
Hydrophobic GroupAllyloxy GroupOccupies a hydrophobic pocket, contributing to binding affinity.

Virtual Screening Methodologies for the Discovery of Novel Chemical Scaffolds

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify new molecules that match the pharmacophore but may have a completely different underlying chemical skeleton (scaffold). scirp.orgnih.gov

The process typically involves:

Database Preparation: Large compound libraries (e.g., ZINC, Enamine, or proprietary company collections) are prepared, generating multiple 3D conformations for each molecule.

Pharmacophore-Based Filtering: The pharmacophore model is used to rapidly filter the database, retaining only those molecules whose 3D structure contains the essential features arranged in the correct spatial orientation.

Docking and Scoring: The "hit" molecules from the pharmacophore screen are often subjected to molecular docking studies, where they are placed into the putative binding site of the target protein. researchgate.net Their binding poses and energies are calculated (scored) to rank them and prioritize candidates for experimental testing.

Hit-to-Lead Optimization: Promising hits from virtual screening serve as starting points for a new series of compounds, which are then synthesized and optimized using SAR principles. nih.gov

This approach accelerates the discovery of novel and diverse chemical scaffolds, moving beyond simple modifications of an existing lead compound. scirp.orgresearchgate.net

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis of 4-prop-2-enoxy-N-pyridin-2-ylbenzamide

The three-dimensional structure of a molecule is intrinsically linked to its chemical and biological activity. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule, which are crucial for understanding its interactions with biological macromolecules.

To explore the conformational landscape of this compound, energy minimization and conformational sampling techniques are employed. The initial 3D structure of the molecule can be generated using standard bond lengths and angles, and then subjected to energy minimization to find a stable conformation. This process is often carried out using molecular mechanics force fields.

A common approach involves utilizing a Powell gradient algorithm in conjunction with a Tripos force field to calculate the minimal structural energy. This minimized structure serves as the initial conformation for further studies, such as molecular docking. nih.gov

The C-O bond of the prop-2-enoxy group.

The C-C bond linking the benzamide (B126) ring to the amide group.

The N-C bond of the amide linkage.

The C-N bond connecting the amide nitrogen to the pyridine (B92270) ring.

Analyzing the torsional profile of these bonds helps in understanding the energy barriers between different conformations and identifying the most probable spatial arrangements of the phenyl and pyridinyl rings relative to each other.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

To understand the dynamic nature of the interaction between this compound and its biological target, Molecular Dynamics (MD) simulations are employed. These simulations provide a detailed view of the conformational changes and interaction networks over time, offering insights that are not available from static docking poses.

The initial setup for an MD simulation involves preparing the system, which includes the protein-ligand complex solvated in a water box with counter-ions to neutralize the system. A crucial aspect of this setup is the selection of an appropriate force field. Force fields are a set of parameters that define the potential energy of the system and are essential for accurately simulating the molecular interactions. Common force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS.

Once the system is set up, it undergoes an equilibration protocol. This typically involves an initial energy minimization to remove any steric clashes, followed by a period of heating to the desired temperature and then a period of pressure equilibration to ensure the correct density of the system. This prepares the system for the production phase of the MD simulation.

The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory can reveal important information about the stability of the protein-ligand complex. Key analyses include:

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein by measuring the fluctuation of each amino acid residue around its average position.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting key interactions that contribute to binding affinity.

These analyses help to build a picture of the dynamic interaction network that stabilizes the complex and can reveal conformational changes in the protein upon ligand binding.

The trajectories generated from MD simulations can be used to perform more accurate binding free energy calculations using methods like MM/PBSA or MM/GBSA. nih.govfrontiersin.org These methods calculate the free energy by combining the molecular mechanics energy of the system with a continuum solvation model. nih.govelsevierpure.com The total binding free energy is decomposed into several components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_ele) interactions.

ΔG_solv: The solvation free energy, which is the sum of the polar (ΔG_PB/GB) and nonpolar (ΔG_SA) contributions.

The equation is as follows:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

While the entropic term (TΔS) is computationally expensive to calculate and often omitted in relative binding free energy comparisons, the other terms provide valuable insights into the driving forces of binding. nih.gov

Table 2: Hypothetical MM/PBSA Binding Free Energy Decomposition for this compound

Energy ComponentValue (kcal/mol)
Van der Waals energy (ΔE_vdW)-52.4
Electrostatic energy (ΔE_ele)-28.9
Polar solvation energy (ΔG_PB)35.1
Non-polar solvation energy (ΔG_SA)-6.7
Total Binding Free Energy (ΔG_bind) -52.9

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Insights

To gain a deeper understanding of the intrinsic electronic properties and reactivity of this compound, quantum chemical calculations based on Density Functional Theory (DFT) are utilized. researchgate.netepstem.net DFT is a powerful method for studying the electronic structure of molecules, providing information that is complementary to the classical mechanics-based approaches of MD simulations. researchgate.netepstem.net

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO can also reveal which parts of the molecule are most likely to be involved in chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE) 4.4

Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the electron density surface, with different colors indicating varying charge potentials. Typically, red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are attractive to nucleophiles. Green and yellow areas represent regions of near-zero or intermediate potential.

For This compound , an MEP analysis would be expected to reveal several key reactive sites:

Negative Potential Regions (Electrophilic Attack Sites): The most intense red areas would likely be concentrated around the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the pyridine ring. These atoms possess lone pairs of electrons, making them the primary sites for interactions with electrophiles or for hydrogen bonding. The oxygen atom of the prop-2-enoxy ether linkage would also exhibit a negative potential, albeit generally less intense than the carbonyl oxygen. Such distributions are seen in studies of other benzamide and pyridine-containing molecules. scirp.org

Positive Potential Regions (Nucleophilic Attack Sites): A significant blue region, indicating a strong positive potential, would be expected around the amide hydrogen (N-H). This acidity makes the amide proton a potential site for deprotonation or a hydrogen bond donor. The hydrogen atoms on the pyridine and benzene (B151609) rings would also show positive potential, though to a lesser degree. scirp.org

Aromatic Rings: The π-electron clouds of the benzene and pyridine rings would create regions of negative potential above and below the plane of the rings, making them susceptible to certain types of electrophilic interactions.

MEP analysis, therefore, provides a clear, predictive map of how This compound would likely interact with other reagents, guiding hypotheses about its chemical reactivity and intermolecular interactions.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies) Related to Molecular Structure and Interactions

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (like FT-IR and Raman) of molecules. ijert.org These predictions calculate the frequencies of the normal modes of vibration, which correspond to the stretching, bending, wagging, and torsional motions of the atoms. Each vibrational mode is associated with a specific frequency, and its prediction helps in understanding the molecule's structural integrity and the strength of its chemical bonds. This analysis is performed independently of direct compound identification and focuses on the relationship between the predicted spectra and the molecule's structural features.

For This compound , theoretical calculations would predict characteristic vibrational frequencies for its key functional groups. By comparing these predictions with data from structurally similar compounds, a reliable theoretical spectrum can be constructed. researchgate.netresearchgate.net

Predicted Vibrational Frequencies for Key Functional Groups

The following table presents a summary of expected vibrational frequencies for the main functional groups within This compound , based on computational studies of analogous molecules. scirp.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)References
Amide (N-H)Stretching (ν)3300 - 3500 scirp.org
Amide (C=O)Stretching (ν)1650 - 1710 researchgate.netmdpi.com
Aromatic (C-H)Stretching (ν)3000 - 3100 researchgate.net
Pyridine RingC=N and C=C Stretching (ν)1500 - 1600 scirp.org
Ether (Ar-O-CH₂)Asymmetric Stretching (ν_as)1220 - 1270 researchgate.net
Alkene (=C-H)Stretching (ν)3010 - 3090
Alkene (C=C)Stretching (ν)1640 - 1680
Amide (N-H)Bending (δ)1500 - 1550
Methylene (CH₂)Bending/Scissoring (δ)1430 - 1470 scirp.org

Note: The values in this table are representative and derived from computational studies on molecules containing similar functional groups. The exact frequencies for this compound would depend on the specific computational method and basis set used.

These predicted frequencies are directly linked to the molecule's structure. For instance, the position of the C=O stretching frequency can be influenced by hydrogen bonding involving the amide group. Similarly, shifts in the pyridine ring vibrations can indicate electronic interactions between the ring and its substituent. ijert.orgresearchgate.net By analyzing the Total Energy Distribution (TED), each predicted vibrational mode can be assigned to the specific atomic motions contributing to it, providing a detailed understanding of the molecule's internal dynamics. scirp.org

Mechanistic Biochemical Investigations at the Molecular Level

Characterization of Molecular Interaction Parameters (In Vitro Biochemical Studies)

Once a putative target has been identified, the next crucial phase is to validate this interaction and quantify its biochemical parameters through in vitro studies. These experiments typically involve the use of purified recombinant protein and the compound of interest to precisely measure the nature and strength of their interaction in a controlled environment.

Given that many N-pyridin-2-ylbenzamide derivatives have been identified as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism, it is plausible that 4-prop-2-enoxy-N-pyridin-2-ylbenzamide could modulate the activity of an enzyme. nih.govnih.govresearchgate.net Enzyme kinetic analysis would be performed to determine if the compound acts as an inhibitor or an activator of its identified target.

For an enzyme like glucokinase, which displays sigmoidal kinetics with respect to its substrate glucose, these assays would measure the rate of product formation (e.g., glucose-6-phosphate) in the presence of varying concentrations of the substrate and the compound. nih.govwikipedia.org An activator would typically cause a leftward shift in the glucose saturation curve, indicating an increase in the enzyme's affinity for its substrate, and may also increase the maximal reaction velocity (Vmax). nih.gov

If this compound is found to be an inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50: This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. It is determined by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve. While widely used, the IC50 value is dependent on the concentrations of the substrate and enzyme used in the assay.

Ki: The inhibition constant is a more fundamental measure of the binding affinity of an inhibitor to an enzyme. For a competitive inhibitor, Ki is the dissociation constant of the enzyme-inhibitor (EI) complex. Its determination often requires performing kinetic experiments at multiple substrate and inhibitor concentrations. The Cheng-Prusoff equation is commonly used to estimate the Ki from the IC50 value, provided the mechanism of inhibition and the Michaelis constant (Km) of the substrate are known. nih.gov

Conversely, if the compound is an activator, an AC50 (half-maximal activation constant) would be determined, representing the concentration at which the compound produces 50% of its maximal activating effect.

The following table presents hypothetical data for this compound, assuming it was identified as an inhibitor of a putative enzyme target.

ParameterValueDescription
IC501.5 µMConcentration of the compound that results in 50% inhibition of the target enzyme's activity under the specified assay conditions.
Ki0.7 µMThe inhibition constant, representing the binding affinity of the compound to the enzyme. Calculated assuming a competitive inhibition model.

Enzyme Kinetic Analysis for Inhibition or Modulation

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive, Allosteric)

To understand how a compound like this compound might exert its effects on a biological target, such as an enzyme, researchers would conduct detailed kinetic studies to elucidate its mechanism of inhibition. libretexts.org The primary goal is to determine if the compound acts as a competitive, non-competitive, uncompetitive, or allosteric inhibitor.

Competitive Inhibition: In this mode, the inhibitor, which often structurally resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. quizlet.com This type of inhibition can be overcome by increasing the substrate concentration. quizlet.com Kinetic analysis would show an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). quizlet.comyoutube.com

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. quizlet.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. In this case, the Vmax decreases, while the Km remains unchanged. quizlet.comyoutube.com

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.orgquizlet.com This binding stabilizes the ES complex and prevents the formation of the product. Kinetic studies would reveal a decrease in both Vmax and apparent Km. quizlet.comyoutube.com

Allosteric Inhibition: This is a broader category that includes non-competitive inhibition, where the inhibitor binds to an allosteric site to modulate the enzyme's activity. ucl.ac.uk Allosteric modulators can induce conformational changes that either inhibit or enhance the enzyme's function. ucl.ac.uk

To determine the specific inhibition mechanism of this compound, a series of enzyme assays would be performed at varying concentrations of both the substrate and the compound. The resulting data would be plotted using methods like the Lineweaver-Burk plot to visualize the changes in Km and Vmax, thereby identifying the mode of inhibition. libretexts.org

Table 1: Hypothetical Kinetic Data for this compound
Inhibition TypeEffect on KmEffect on VmaxBinding Site
CompetitiveIncreasesUnchangedActive Site
Non-CompetitiveUnchangedDecreasesAllosteric Site
UncompetitiveDecreasesDecreasesEnzyme-Substrate Complex

Receptor Binding Assays for Affinity and Selectivity

Receptor binding assays are fundamental in pharmacology to quantify the interaction between a ligand, such as this compound, and its molecular target. giffordbioscience.commtoz-biolabs.comwikipedia.org These assays are crucial for determining the compound's binding affinity (how tightly it binds) and selectivity (whether it preferentially binds to a specific target over others). giffordbioscience.com

The most common format for these assays involves a competitive binding experiment. merckmillipore.com In this setup, a radiolabeled ligand with known high affinity for the target receptor is used. The assay measures the ability of the unlabeled test compound (this compound) to displace the radioligand from the receptor. The amount of radioactivity bound to the receptor is then measured, typically after separating the bound and unbound radioligand via filtration. merckmillipore.comnih.gov A high degree of displacement at low concentrations of the test compound indicates high binding affinity. nih.gov

Selectivity is assessed by performing similar binding assays against a panel of different receptors. If this compound shows high affinity for one specific receptor but low or no affinity for others, it is considered to be selective.

From receptor binding assays, two key parameters are derived: the dissociation constant (Kd) and the maximal binding capacity (Bmax). giffordbioscience.comturkupetcentre.net

Dissociation Constant (Kd): The Kd is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. pharmacologycanada.orgyoutube.com It is a measure of the affinity of the ligand for the receptor; a lower Kd value signifies a higher binding affinity. pharmacologycanada.org The Kd is determined through saturation binding experiments, where increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until equilibrium is reached. nih.gov The specific binding is then plotted against the ligand concentration, and the Kd can be calculated from the resulting hyperbolic curve. nih.govumich.edu

Maximal Binding Capacity (Bmax): The Bmax represents the total concentration of receptor sites in the sample. giffordbioscience.comturkupetcentre.net It is determined from the plateau of the saturation binding curve and is typically expressed in units such as femtomoles per milligram of protein (fmol/mg). umich.edu

While specific Kd and Bmax values for this compound are not documented in the available literature, the following table illustrates how such data would be presented.

Table 2: Hypothetical Receptor Binding Parameters for this compound
Target ReceptorKd (nM)Bmax (fmol/mg protein)Assay Type
Target X15.21250Radioligand Saturation Assay
Target Y>10,000N/ACompetitive Binding Assay
Target Z850.5980Radioligand Saturation Assay

Structural Biology Approaches to Visualize Ligand-Target Complexes

To gain a precise understanding of how this compound interacts with its target protein at an atomic level, structural biology techniques are employed. Visualizing the three-dimensional structure of the ligand-target complex can reveal key binding interactions and inform further drug design and optimization.

Co-crystallization Strategies for X-ray Diffraction Analysis

X-ray crystallography is a powerful technique for determining the high-resolution structure of protein-ligand complexes. A common approach is co-crystallization, where the purified target protein is incubated with the ligand (this compound) to allow complex formation before crystallization trials are initiated. osti.govresearchgate.netnih.govyoutube.com

The process involves screening a wide range of conditions (e.g., pH, temperature, precipitants) to find the optimal environment for the protein-ligand complex to form a well-ordered crystal lattice. nih.gov Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. researchgate.net A successful co-crystal structure would reveal the precise orientation of this compound within the binding site and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the interaction.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Characterization

For very large protein complexes or those that are difficult to crystallize, cryo-electron microscopy (cryo-EM) has become an increasingly valuable tool. ucl.ac.ukamericanpeptidesociety.orgnumberanalytics.comshuimubio.com This technique involves flash-freezing the protein-ligand complexes in a thin layer of vitreous ice, which preserves their native structure. americanpeptidesociety.orgnumberanalytics.com A transmission electron microscope is then used to capture thousands of two-dimensional images of the individual complexes from different orientations. numberanalytics.com These images are computationally averaged and reconstructed to generate a three-dimensional model of the complex. americanpeptidesociety.orgcas.cn

Cryo-EM is particularly advantageous for studying large, flexible, or multi-protein assemblies that may be intractable by X-ray crystallography. ucl.ac.uknumberanalytics.comshuimubio.com While there are no published cryo-EM studies involving this compound, this method would be a viable alternative if the target protein is part of a larger molecular machine.

Emerging Research Directions and Future Perspectives

Development of Advanced Synthetic Strategies for Complex 4-Prop-2-enoxy-N-pyridin-2-ylbenzamide Analogues

The synthesis of novel molecular entities remains the cornerstone of drug discovery. For a molecule like this compound, future synthetic efforts will move beyond simple derivatives to construct highly complex, three-dimensional structures with precisely controlled chemical features.

Many biological targets are chiral, meaning they can differentiate between the enantiomers (non-superimposable mirror images) of a drug molecule. Consequently, controlling the stereochemistry of new analogues is critical. Tertiary aromatic amides, including derivatives of N-pyridin-2-ylbenzamide, can exhibit a form of axial chirality known as atropisomerism due to restricted rotation around the aryl-carbonyl bond. nih.gov The development of methods to selectively synthesize one atropisomer over the other is a significant area of research. Peptide-based catalysts, for instance, have been successfully employed in the atropisomer-selective bromination of certain benzamides, demonstrating that catalytic asymmetric methods can establish this type of axial chirality. nih.gov

Another powerful strategy is the use of chiral auxiliaries. A well-established chiral amine, such as (S)-α-phenylethylamine, can be reacted with a benzoic acid precursor to guide subsequent reactions, allowing for the diastereoselective formation of new stereocenters. mdpi.com The auxiliary can then be cleaved to yield an enantiomerically enriched product. Research into novel chiral catalysts, such as benzimidazole-derived phosphoric acids, also presents opportunities for developing new asymmetric transformations applicable to the synthesis of complex benzamide (B126) analogues. researchgate.net These organo-Brønsted acids can facilitate enantioselective reactions, furnishing chiral products with good yields. researchgate.net

Table 1: Methodologies for Chiral Induction in Benzamide Analogue Synthesis

MethodologyDescriptionPotential Application to Target ScaffoldKey References
Atroposelective Catalysis Utilizes a chiral catalyst (e.g., a peptide) to selectively synthesize one of two slowly interconverting atropisomers.Creation of axially chiral N-pyridin-2-ylbenzamide analogues with distinct 3D shapes. nih.gov
Chiral Auxiliaries A chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions.Introduction of specific stereocenters on modifications to the benzamide or pyridine (B92270) rings. mdpi.com
Chiral Brønsted Acid Catalysis Employs a chiral acid catalyst to create an asymmetric environment for a reaction, favoring the formation of one enantiomer.Asymmetric synthesis of derivatives containing new chiral centers, for example, in side chains attached to the core. researchgate.net

Late-Stage Functionalization for Diverse Compound Libraries

Late-stage functionalization (LSF) has emerged as a revolutionary strategy in medicinal chemistry. nih.gov It involves the introduction of functional groups into a complex molecule, like the this compound core, at one of the final steps of a synthetic sequence. This approach avoids the need to re-synthesize compounds from scratch for each new analogue, dramatically accelerating the exploration of structure-activity relationships (SAR). acs.org

C-H functionalization is a particularly powerful LSF technique. nih.govresearchgate.net This method allows for the direct conversion of a carbon-hydrogen bond—the most ubiquitous bond in organic molecules—into a new carbon-carbon or carbon-heteroatom bond. For the target scaffold, this could involve regioselective C-H arylation, alkylation, or halogenation on either the benzamide or pyridine rings. acs.org Such modifications can be used to fine-tune properties like solubility, metabolic stability, and target affinity. The development of transition metal-catalyzed C-H activation reactions that proceed with high selectivity on complex substrates is a key focus of modern synthetic chemistry. acs.orgacs.org By leveraging LSF, vast and diverse libraries of this compound analogues can be generated efficiently from a common intermediate, providing a wealth of compounds for biological screening. researchgate.netresearchgate.net

Table 2: Representative Late-Stage Functionalization Reactions for Aromatic Scaffolds

Reaction TypeDescriptionPotential Modification of Target ScaffoldKey References
C-H Arylation Direct coupling of an aromatic C-H bond with an aryl boronic acid or iodoarene to form a biaryl linkage.Introduction of new aryl groups on the benzamide or pyridine rings to explore new binding pockets. acs.org
C-H Olefination Direct reaction of a C-H bond with an alkene to introduce a vinyl group.Addition of reactive handles or groups that can modulate conformation. acs.org
C-H Halogenation Selective introduction of a halogen atom (Cl, Br, I) at a specific C-H position.Halogens can serve as synthetic handles for further diversification or act as bioisosteres. acs.org
C-H Carboxylation Introduction of a carboxylic acid group, which can improve solubility or introduce a new hydrogen bonding site.Modification of electronic properties and introduction of a key pharmacophoric feature. acs.org

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design

Artificial intelligence and machine learning are rapidly transforming the drug discovery process from a trial-and-error endeavor to a data-driven science. These computational tools can analyze vast datasets of chemical structures and biological activities to identify hidden patterns, make predictions, and generate novel ideas, significantly accelerating the design-make-test-analyze cycle. researchgate.netnih.gov

Secondly, predictive models can be used to optimize existing leads. By analyzing the SAR of a known series of benzamide analogues, ML algorithms can predict the biological activity or physicochemical properties (like solubility and toxicity) of virtual compounds before they are synthesized. nih.gov This allows chemists to prioritize the most promising candidates, saving time and resources. Furthermore, AI is being developed to predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic routes for the target molecules generated by these models. arxiv.org

Table 3: Applications of AI/ML in Benzamide Analogue Design

AI/ML ApplicationDescriptionExample Use Case for Target ScaffoldKey References
Generative Modeling Algorithms (e.g., variational autoencoders) create novel molecular structures based on learned chemical rules.Designing new core structures that mimic the 3D pharmacophore of this compound. nih.govdigitellinc.com
Predictive SAR Modeling Machine learning models are trained on existing compound data to predict the activity of new, unsynthesized molecules.Prioritizing a virtual library of 1000 analogues to select the top 50 for synthesis and testing. nih.gov
Reaction Prediction Deep learning models predict the most likely products of a chemical reaction given the reactants and reagents.Validating proposed synthetic routes for novel analogues and suggesting alternative, more efficient pathways. arxiv.org

Elucidation of Novel Molecular Recognition Principles Governing Benzamide Interactions

A deep understanding of how a molecule binds to its biological target is crucial for rational drug design. Molecular recognition is governed by a combination of noncovalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces. fiveable.me While classical docking studies provide a static picture of this binding, future research will aim to uncover more dynamic and nuanced principles.

For the N-pyridin-2-ylbenzamide scaffold, studies have already used molecular modeling to predict binding interactions with targets like glucokinase. nih.gov Future work will expand on this by using more advanced computational techniques, such as molecular dynamics simulations, to understand how the flexibility of both the ligand and the protein affects binding. mdpi.com This can reveal how, for example, the prop-2-enoxy group might adopt different conformations within a binding site or how water molecules might mediate key interactions.

Experimentally, techniques like X-ray crystallography of ligand-protein complexes provide definitive structural information. In cases where this is difficult, understanding the molecular basis of chiral recognition between benzamides and chiral stationary phases in chromatography can provide valuable insights into the types of interactions that drive selectivity. nih.gov The study of host-guest chemistry, where molecules are encapsulated within synthetic nanoscale vessels, also offers a unique way to probe C-H bond activation and molecular recognition in a controlled environment, free from the complexities of a biological system. acs.org

Application of this compound as a Chemical Probe for Fundamental Biological Research

Beyond their potential as therapeutics, well-characterized molecules can serve as powerful tools, or "chemical probes," to investigate fundamental biological processes. A chemical probe is a small molecule with high potency and selectivity for a specific biological target, which can be used to perturb that target's function in cells or organisms, thereby helping to elucidate its role in a biological pathway.

Benzamide derivatives have been identified as inhibitors of a wide range of important enzymes, including poly(ADP-ribose) polymerases (PARP) involved in DNA repair nih.gov and histone deacetylases (HDACs) that regulate gene expression. nih.gov Analogues of N-pyridin-2-ylbenzamide have been explored as allosteric activators of glucokinase, a key enzyme in glucose metabolism. nih.gov

Given this precedent, a highly potent and selective analogue of this compound could be developed into a chemical probe. For example, if an analogue is found to be a selective inhibitor of a particular kinase or transcription factor, it could be used by biologists to study the downstream consequences of inhibiting that protein. The prop-2-enoxy group, containing a terminal alkene, could also potentially be used as a reactive handle for "click chemistry," allowing the probe to be tagged with fluorescent dyes or affinity labels for use in biochemical and cell imaging experiments. This dual role as a potential therapeutic and a research tool represents a significant future direction for this class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-prop-2-enoxy-N-pyridin-2-ylbenzamide, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer: The synthesis typically involves coupling a propenoxy-substituted benzoyl chloride with 2-aminopyridine under basic conditions. Key steps include:
  • Preparation of the benzoyl chloride intermediate via reaction of 4-prop-2-enoxybenzoic acid with thionyl chloride.
  • Amide bond formation using a coupling agent (e.g., HATU or DCC) in anhydrous solvents like dichloromethane or THF.
    Structural confirmation requires IR spectroscopy (to verify carbonyl and amide bonds), NMR (for substituent positioning and purity), mass spectrometry (molecular ion verification), and elemental analysis (empirical formula validation). X-ray crystallography may resolve conformational details .

Q. How does the presence of the propenoxy group influence the compound’s physicochemical properties compared to other benzamide derivatives?

  • Methodological Answer: The propenoxy group enhances lipophilicity (critical for membrane permeability in drug design) and introduces steric effects that may alter crystalline packing. Compared to ethoxy or methyl substituents (e.g., in ’s compound), the propenoxy moiety increases rotational freedom, potentially affecting solubility and thermal stability. Computational tools like Hansen solubility parameters or LogP calculations can quantify these differences .

Advanced Research Questions

Q. What methodological approaches are recommended for optimizing the coupling reaction between the propenoxybenzoyl chloride and 2-aminopyridine to maximize yield and purity?

  • Methodological Answer:
  • Reaction Condition Screening: Test solvents (e.g., acetone vs. DMF), bases (e.g., triethylamine vs. pyridine), and temperatures (0°C to reflux).
  • Catalyst Use: Evaluate coupling agents (e.g., DMAP) to reduce side reactions.
  • Statistical Design: Employ Duncan’s test or ANOVA (as in ) to analyze replicates and identify significant variables.
  • Purification: Use column chromatography with gradient elution or recrystallization in ethanol/water mixtures .

Q. How can computational methods be integrated into the study of this compound’s conformational stability and intermolecular interactions?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulate solvent effects on conformational flexibility (e.g., in water vs. DMSO).
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Docking Studies: Map binding affinities to biological targets (e.g., kinase enzymes) using software like AutoDock.
    Cross-validate computational results with X-ray crystallography (as in ) or solid-state NMR .

Q. What strategies should be employed when encountering contradictory biological activity data between in vitro and in vivo studies involving this compound?

  • Methodological Answer:
  • Pharmacokinetic Profiling: Assess bioavailability, metabolic stability (e.g., cytochrome P450 interactions), and tissue distribution using LC-MS/MS .
  • Metabolite Identification: Use HR-MS and NMR to detect active/inactive metabolites.
  • Dose-Response Re-evaluation: Adjust in vivo dosages to account for first-pass metabolism.
  • Species-Specific Factors: Compare results across multiple animal models to isolate biological variability .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported spectroscopic data for structurally similar benzamide derivatives?

  • Methodological Answer:
  • Reference Standards: Synthesize or procure authenticated standards (e.g., from PubChem) for direct comparison.
  • Solvent Effects: Replicate experiments in identical solvents (e.g., deuterated DMSO vs. CDCl₃) to isolate solvent-induced shifts.
  • Collaborative Validation: Share raw data (e.g., NMR FIDs) with third-party labs for independent analysis, as done in ’s crystallographic studies .

Application-Oriented Questions

Q. What experimental frameworks are suitable for evaluating this compound’s potential in agrochemical or material science applications?

  • Methodological Answer:
  • Agrochemical Screening: Conduct herbicidal assays (e.g., Arabidopsis growth inhibition) under controlled light/temperature conditions.
  • Material Stability Tests: Expose the compound to UV radiation or high humidity and monitor degradation via HPLC .
  • Thermal Analysis: Use TGA-DSC to assess decomposition temperatures and phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.